Inosine-2,8-d2
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Overview
Description
Inosine-2,8-d2 is a deuterium-labeled derivative of inosine, an endogenous purine nucleoside produced by the catabolism of adenosine. Inosine itself has various biological roles, including anti-inflammatory, antinociceptive, immunomodulatory, and neuroprotective effects . The deuterium labeling at positions 2 and 8 of the inosine molecule enhances its stability and allows for more precise tracking in biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of inosine-2,8-d2 involves the incorporation of deuterium atoms into the inosine molecule. This can be achieved through the deuteration of inosine using deuterium gas or deuterated reagents under specific reaction conditions. The process typically involves the use of catalysts and controlled environments to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product undergoes rigorous quality control to ensure its purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Inosine-2,8-d2 undergoes various chemical reactions, including:
Oxidation: Inosine can be oxidized to form hypoxanthine and other related compounds.
Reduction: Reduction reactions can convert inosine to its corresponding nucleoside derivatives.
Substitution: Inosine can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include hypoxanthine, xanthine, and various nucleoside derivatives. These products have significant biological and pharmacological activities .
Scientific Research Applications
Inosine-2,8-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand purine metabolism and nucleoside dynamics.
Biology: Employed in studies of RNA editing and gene expression, particularly in the context of adenosine-to-inosine editing.
Medicine: Investigated for its potential therapeutic effects in neuroprotection, immunomodulation, and anti-inflammatory treatments.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical research .
Mechanism of Action
Inosine-2,8-d2 exerts its effects through several mechanisms:
Receptor Agonism: Acts as an agonist for adenosine receptors A1 and A2A, modulating various physiological responses.
Neuroprotection: Promotes axonal growth and neuronal survival, potentially through the activation of nerve growth factor pathways.
Immunomodulation: Modulates immune responses by influencing cytokine production and lymphocyte activity
Comparison with Similar Compounds
Similar Compounds
Inosine: The non-deuterated form of inosine, with similar biological activities but less stability.
Adenosine: A related purine nucleoside with broader physiological roles, including vasodilation and neurotransmission.
Hypoxanthine: A metabolic product of inosine with roles in purine salvage pathways
Uniqueness
Inosine-2,8-d2 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of nucleoside dynamics are essential .
Properties
Molecular Formula |
C10H12N4O5 |
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Molecular Weight |
270.24 g/mol |
IUPAC Name |
2,8-dideuterio-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i2D,3D |
InChI Key |
UGQMRVRMYYASKQ-MEGDDXBKSA-N |
Isomeric SMILES |
[2H]C1=NC(=O)C2=C(N1)N(C(=N2)[2H])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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